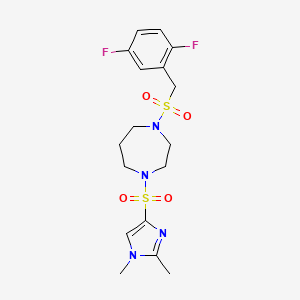
1-((2,5-difluorobenzyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2,5-difluorobenzyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H22F2N4O4S2 and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((2,5-difluorobenzyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane (CAS Number: 1903016-13-6) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that integrates sulfonyl groups with a diazepane framework, which is known to influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C17H22F2N4O4S2, and it has a molecular weight of 448.5 g/mol. The structural characteristics include:
- Sulfonyl Groups : These are pivotal in modulating the compound's interaction with biological targets.
- Diazepane Ring : This heterocyclic structure contributes to the compound's stability and biological activity.
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and pathways in cellular processes. For instance, compounds with similar structures have been shown to inhibit farnesyltransferase (FT), an enzyme critical in the post-translational modification of proteins involved in cell signaling pathways related to cancer progression .
In Vitro Studies
Research indicates that derivatives of imidazole and benzodiazepine frameworks exhibit potent inhibitory effects against various cancer cell lines. For example, related compounds have demonstrated an IC50 value as low as 24 nM against FT, suggesting strong inhibitory potential . The presence of hydrophobic substituents enhances enzyme binding affinity, making these compounds promising candidates for anticancer therapies.
Case Studies
Several studies have explored the biological implications of similar compounds:
Structure-Activity Relationship (SAR)
The SAR for this class of compounds emphasizes the importance of specific functional groups:
- Hydrophobic Substituents : Enhances binding affinity and specificity towards target enzymes.
- Aryl Rings : Contribute to the overall stability and interaction with biological targets.
A detailed analysis reveals that modifications at the 4-position of the diazepane ring significantly affect the biological activity, underscoring the need for precise structural optimization in drug design .
Summary Table of Biological Activities
| Activity Type | Related Compound | IC50 Value | Effect |
|---|---|---|---|
| Farnesyltransferase Inhibition | 2,3,4,5-Tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepines | 24 nM | Antitumor activity |
| Antiviral Activity | Various Sulfonamides | Varies | Effective against HBV/HIV |
| Phenotypic Reversion | Benzodiazepine Derivative | 1.25 µM | Reversion in transformed cells |
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N4O4S2/c1-13-20-17(11-21(13)2)29(26,27)23-7-3-6-22(8-9-23)28(24,25)12-14-10-15(18)4-5-16(14)19/h4-5,10-11H,3,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMKGMZWFLODPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














